molecular formula C12H20N4O2 B8785739 3-(Boc-aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

3-(Boc-aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

Cat. No. B8785739
M. Wt: 252.31 g/mol
InChI Key: OCCVAEOFLIFBIL-UHFFFAOYSA-N
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Patent
US08551981B2

Procedure details

To a flask was added tert-butyl (7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methylcarbamate (0.500 g, 1.46 mmol, prepared using O from Preparation #S.1 with Boc2O), MeOH (20 mL) and Pd(OH)2 on carbon (20 wt %, 0.255 g, 0.363 mmol). The mixture was evacuated and purged with N2 three times and a H2 balloon was fitted to the flask. The flask was purged with H2 three times and stirred for about 6 h at rt. The mixture was filtered and the solvent was removed under reduced pressure to give tert-butyl (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methylcarbamate (0.40 g, 109%): LC/MS (Table 2, Method e) Rt=1.58 min; MS m/z: 253 (M+H)+.
Name
tert-butyl (7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.255 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]2[C:14]([CH2:17][NH:18][C:19](=[O:25])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[N:15][CH:16]=[C:10]2[CH2:9]1)C1C=CC=CC=1.CC(OC(OC(OC(C)(C)C)=O)=O)(C)C>[OH-].[OH-].[Pd+2].CO>[CH:16]1[N:15]=[C:14]([CH2:17][NH:18][C:19](=[O:25])[O:20][C:21]([CH3:23])([CH3:22])[CH3:24])[N:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]=12 |f:2.3.4|

Inputs

Step One
Name
tert-butyl (7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N(CC1)C(=NC2)CNC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
0.255 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 6 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
CUSTOM
Type
CUSTOM
Details
purged with N2 three times
CUSTOM
Type
CUSTOM
Details
a H2 balloon was fitted to the flask
CUSTOM
Type
CUSTOM
Details
The flask was purged with H2 three times
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C=1N=C(N2C1CNCC2)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.